

Structure-Activity Relationship of 6-Aminopyrimidin-4-ol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

The 6-aminopyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of amino and hydroxyl groups on the pyrimidine ring provides key hydrogen bonding features, while the accessible positions on the ring allow for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-aminopyrimidin-4-ol derivatives, focusing on their anticancer, anti-inflammatory, and enzyme inhibitory activities. The information is compiled from various studies to aid in the rational design of new therapeutic agents.

Anticancer Activity

Derivatives of the 6-aminopyrimidin-4-ol core have been extensively investigated as potential anticancer agents, primarily targeting various protein kinases involved in cancer cell proliferation and survival.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

A series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have been synthesized and evaluated as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma (HCC).

The SAR studies revealed that the dimethyl groups on the pyrimidine ring are crucial for selectivity against other FGFR isoforms.

Table 1: SAR of 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives as FGFR4 Inhibitors

Compound	R Group (at 2-amino position)	FGFR4 IC50 (nM)	Selectivity vs FGFR1-3	Reference
6o	3-fluoro-4-methoxyphenyl	15	>8-fold	[1]
BLU9931	(Reference Compound)	3	-	[1]

The data indicates that substitution with a 3-fluoro-4-methoxyphenyl group at the 2-amino position (compound 6o) results in a potent and selective FGFR4 inhibitor, with activity comparable to the known inhibitor BLU9931.[\[1\]](#) The smaller fluorine atom is suggested to provide a suitable conformation for strong binding to FGFR4.[\[1\]](#)

Epidermal Growth Factor Receptor (EGFR) Inhibition

Aminopyrimidine derivatives have also been designed as inhibitors of EGFR, a key target in non-small cell lung cancer. A study on aminopyrimidine derivatives with a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain identified potent inhibitors of the drug-resistant EGFR L858R/T790M mutant.

Table 2: SAR of Aminopyrimidine Derivatives as EGFR L858R/T790M Inhibitors

Compound	R Group	EGFR L858R /T790M IC50 (nM)	EGFR WT IC50 (nM)	Selectivity Index (WT/mutant)	Reference
A12	4,5,6,7-tetrahydrothieno[3,2-c]pyridine	4.0	170.0	>42	[2]

Compound A12 emerged as a highly potent and selective non-covalent inhibitor of the mutant EGFR, demonstrating the importance of the bulky and rigid thienopyridine moiety in achieving this profile.^[2]

Anti-inflammatory Activity

The 6-aminopyrimidin-4-ol scaffold is also a promising template for developing anti-inflammatory agents. These derivatives have been shown to inhibit key mediators of inflammation such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).^{[3][4]}

A series of morpholinopyrimidine derivatives were synthesized and evaluated for their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

Table 3: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

Compound	R Group	NO Inhibition IC50 (μM)	Reference
V4	2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol	Not specified, but highly active	
V8	2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol	Not specified, but highly active	

Compounds V4 and V8 were identified as the most active compounds, significantly reducing the expression of iNOS and COX-2 at both the mRNA and protein levels. Molecular docking studies suggested a strong affinity of these compounds for the active sites of iNOS and COX-2.

Enzyme Inhibition

The versatility of the 6-aminopyrimidin-4-ol core extends to the inhibition of various other enzymes implicated in disease.

Beta-Secretase 1 (BACE1) Inhibition

In the context of Alzheimer's disease, 4-aminopyrimidine derivatives have been designed as BACE1 inhibitors. Optimization of a lead compound led to a significant increase in potency.

Table 4: SAR of 4-Aminopyrimidine Derivatives as BACE1 Inhibitors

Compound	Modification	BACE1 IC50 (μM)	Reference
Lead Compound 1	-	37.4	[5]
13g	Optimized derivative	1.4	[5]

The optimized compound 13g showed a 26-fold improvement in potency compared to the initial lead, highlighting the effectiveness of the design and optimization strategy.[5]

Glutathione Reductase (GR) Inhibition

A study investigating the inhibitory effects of pyrimidine derivatives on glutathione reductase, an enzyme implicated in cancer and malaria, revealed that substitutions on the pyrimidine ring significantly impact activity.

Table 5: Inhibition of Glutathione Reductase by Pyrimidine Derivatives

Compound	Structure	IC50 (μM)	Ki (μM)	Inhibition Type	Reference
a	Pyrimidine	0.968	-	-	[6]
b	4-amino-2-chloropyrimidine	0.377	-	-	[6]
c	4-amino-6-chloropyrimidine	0.374	-	-	[6]
d	4-amino-2,6-dichloropyrimidine	0.390	0.979 ± 0.23	Noncompetitive	[6]

The results indicate that 4-amino-2,6-dichloropyrimidine (d) is a potent noncompetitive inhibitor of GR.[6] The presence of both amino and chloro groups appears to be crucial for the observed inhibitory effect.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays mentioned in this guide.

In Vitro Kinase Assay (for FGFR4 and EGFR)

- **Enzyme and Substrate Preparation:** Recombinant human FGFR4 or EGFR kinase domain is used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto 96-well plates.
- **Compound Incubation:** The test compounds are serially diluted in DMSO and added to the wells containing the kinase and ATP in a suitable kinase buffer.
- **Reaction Initiation and Termination:** The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. The reaction is stopped by the addition of an EDTA solution.

- **Detection:** The extent of substrate phosphorylation is quantified using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). A colorimetric or chemiluminescent substrate is then added, and the signal is measured using a plate reader.
- **Data Analysis:** IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Nitric Oxide (NO) Production Assay

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5×10^4 cells/well and allowed to adhere overnight.
- **Compound Treatment:** The cells are pre-treated with various concentrations of the test compounds for 1 hour.
- **Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS; 1 $\mu\text{g/mL}$) to the wells, and the cells are incubated for 24 hours.
- **NO Measurement:** The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
- **Data Analysis:** The percentage of NO inhibition is calculated relative to the LPS-treated control, and IC50 values are determined.

BACE1 Inhibition Assay (FRET-based)

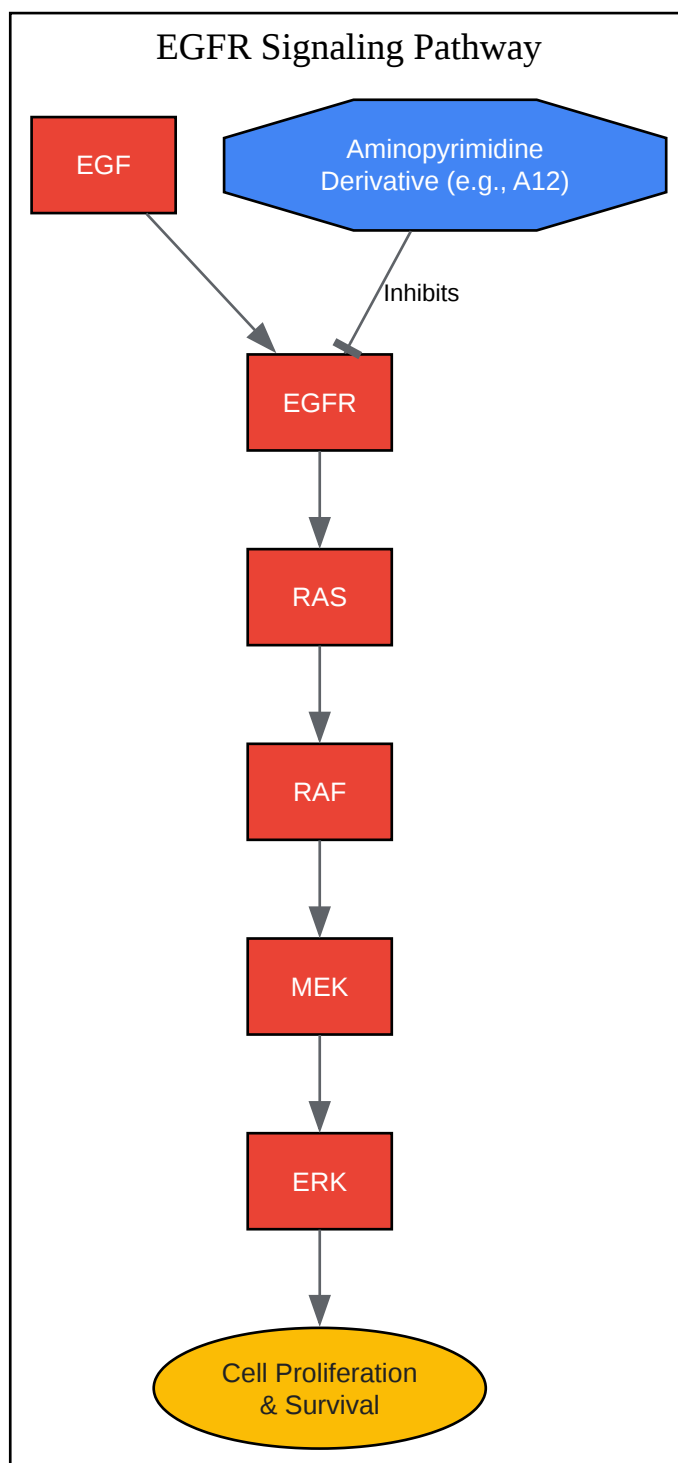
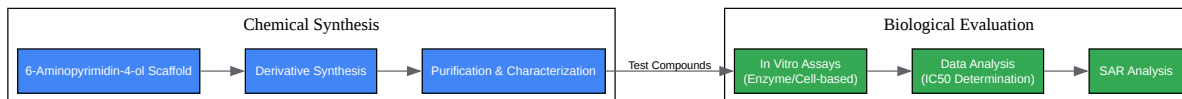
- **Reagents:** Recombinant human BACE1 enzyme and a specific FRET substrate peptide containing the BACE1 cleavage site are used.
- **Assay Procedure:** The test compounds are incubated with the BACE1 enzyme in an assay buffer. The reaction is initiated by the addition of the FRET substrate.
- **Detection:** The cleavage of the FRET substrate by BACE1 separates a fluorophore and a quencher, resulting in an increase in fluorescence. The fluorescence intensity is monitored

over time using a fluorescence plate reader.

- **Data Analysis:** The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the context of the SAR data.



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